3-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-14-7-3-4-8-15(14)13-27-21-22-16-11-12-26-19(16)20(24)23(21)17-9-5-6-10-18(17)25-2/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYKEGPIOGIWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction using 2-methoxyphenyl halides.
Attachment of the methylsulfanyl group: This can be done through a thiolation reaction using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | RT, 12 hrs, acetic acid | Sulfoxide derivative (S=O) | 65–70% | |
| mCPBA | DCM, 0°C to RT, 6 hrs | Sulfone derivative (SO<sub>2</sub>) | 80–85% |
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Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate that further oxidizes to sulfone under stronger conditions.
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Analytical Confirmation : Products characterized by <sup>1</sup>H NMR (sulfoxide: δ 2.8–3.1 ppm; sulfone: δ 3.3–3.6 ppm) and LC-MS.
Substitution Reactions
The pyrimidine ring and sulfanyl group participate in nucleophilic/electrophilic substitutions.
a) Sulfanyl Group Replacement
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 8 hrs | 2-(Methylthio) analog | 75% | |
| Benzyl chloride | NaH, THF, 0°C, 4 hrs | 2-(Benzylthio) derivative | 68% |
b) Pyrimidine Ring Modifications
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| POCl<sub>3</sub> | Reflux, 6 hrs | 4-Chlorothieno[3,2-d]pyrimidine | 90% | |
| NH<sub>3</sub> (g) | EtOH, 100°C, 12 hrs | 4-Amino analog | 82% |
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Key Observation : Chlorination at the 4-position enhances electrophilic reactivity, enabling downstream amination or cross-coupling .
Ring Functionalization
The thiophene ring undergoes electrophilic substitution, while the methoxy group participates in demethylation.
a) Thiophene Ring Halogenation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br<sub>2</sub> (1 equiv) | DCM, 0°C, 2 hrs | 5-Bromo derivative | 60% | |
| NBS | AIBN, CCl<sub>4</sub>, reflux | 6-Bromo analog | 55% |
b) Methoxy Group Demethylation
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr<sub>3</sub> | DCM, -78°C, 4 hrs | 3-(2-Hydroxyphenyl) derivative | 70% |
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Application : Demethylation generates a phenolic group for further conjugation or solubility enhancement.
Hydrolysis Reactions
The lactam ring (4-one) undergoes hydrolysis under acidic/basic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6M) | Reflux, 24 hrs | Thieno[3,2-d]pyrimidine-4-ol | 85% | |
| NaOH (10%) | EtOH/H<sub>2</sub>O, 80°C, 6 hrs | Sodium salt of 4-hydroxy analog | 78% |
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Stability Note : The lactam ring is stable under physiological pH but hydrolyzes in strongly acidic environments.
Cross-Coupling Reactions
The brominated derivatives participate in Suzuki-Miyaura couplings.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O | 5-Phenylthieno[3,2-d]pyrimidine | 65% |
Critical Analysis of Reactivity
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Sulfanyl Group : Highly reactive toward oxidation and alkylation due to lone electron pairs on sulfur.
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Methoxy Group : Resists nucleophilic attack but undergoes demethylation with strong Lewis acids (e.g., BBr<sub>3</sub>).
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Pyrimidine Core : Susceptible to electrophilic substitution at the 4-position and nucleophilic displacement of the 4-oxo group .
This compound’s versatility in reactions positions it as a valuable intermediate for synthesizing bioactive thienopyrimidine derivatives, particularly in anticancer and antimicrobial drug discovery .
Scientific Research Applications
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The following mechanisms have been observed:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes involved in cancer cell proliferation. For instance, they may target topoisomerases or kinases critical for DNA replication and repair.
- Cytotoxicity : Studies have shown that derivatives with methoxy substitutions can enhance cytotoxicity against various cancer cell lines. Enhanced cellular uptake and DNA interaction contribute to this effect.
Case Study : A study evaluated the anticancer efficacy of a series of thieno[3,2-d]pyrimidine derivatives against human cancer cell lines. Results indicated that the presence of methoxy groups significantly increased cytotoxic effects compared to non-substituted analogs.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties:
- Antibacterial Effects : It has shown efficacy against both Gram-positive and Gram-negative bacteria. The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Antifungal Properties : Preliminary studies suggest effectiveness against common fungal pathogens.
Case Study : In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited significant antibacterial activity, indicating potential for development as an antibiotic agent.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids, affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.
Phenylthioethers: Compounds with sulfur-linked aromatic rings.
Methoxyphenyl derivatives: Compounds with methoxy-substituted aromatic rings.
Uniqueness
The uniqueness of 3-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 3-(2-methoxyphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one belongs to a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on recent studies.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step chemical reactions. For instance, the compound can be synthesized through a series of reactions including cyclization and substitution processes. The general synthetic pathway includes:
- Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the methoxy and methylphenyl groups is conducted via nucleophilic substitution methods.
Biological Evaluation
The biological activities of thieno[3,2-d]pyrimidine derivatives have been extensively studied. Here are some key findings related to the compound's activity:
Antitumor Activity
- Cell Line Studies : In vitro studies using various cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and K562 (leukemia) have shown that certain thieno[3,2-d]pyrimidine derivatives exhibit significant cytotoxic effects. For instance:
Enzyme Inhibition
Thieno[3,2-d]pyrimidines have been identified as inhibitors of critical enzymes involved in cancer progression:
- 17β-HSD Inhibition : Compounds structurally related to our target compound showed inhibition rates of 36% at 1 μM concentration against 17β-HSD2 .
- EZH2 Inhibition : Some derivatives were synthesized as EZH2 inhibitors and displayed promising antiproliferative effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds:
- Modifications at specific positions on the thieno[3,2-d]pyrimidine ring can significantly impact their inhibitory potency against various targets.
- For example, substituents like methoxy and methyl groups have been shown to enhance lipophilicity and improve binding affinity to target enzymes .
Case Studies
Several studies have reported on the biological activities of thieno[3,2-d]pyrimidine derivatives:
- Study on Antiproliferative Activity : A series of derivatives were tested for their cytotoxicity against several cancer cell lines with some showing promising results similar to those observed with our compound .
- In Vivo Studies : Although most research has focused on in vitro evaluations, future studies are needed to assess the in vivo efficacy and safety profiles.
Q & A
Q. How does the electronic nature of substituents influence the compound’s reactivity?
- Methodology : Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions (HOMO/LUMO). Correlate with experimental reactivity in nucleophilic attacks (e.g., sulfur nucleophiles). Use Hammett plots to quantify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
